3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 882226-05-3
VCID: VC4352962
InChI: InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26)
SMILES: COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-]
Molecular Formula: C20H15N5O4S
Molecular Weight: 421.43

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

CAS No.: 882226-05-3

Cat. No.: VC4352962

Molecular Formula: C20H15N5O4S

Molecular Weight: 421.43

* For research use only. Not for human or veterinary use.

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide - 882226-05-3

Specification

CAS No. 882226-05-3
Molecular Formula C20H15N5O4S
Molecular Weight 421.43
IUPAC Name 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26)
Standard InChI Key KDFUJEKXQWQFLQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, and 4, coupled with a thiazole-carboxamide group. Key structural elements include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for stabilizing molecular interactions via hydrogen bonding and π-π stacking .

  • 4-Methoxy-3-nitrophenyl group: Introduces electron-withdrawing (-NO₂) and electron-donating (-OCH₃) substituents, modulating electronic properties and solubility.

  • Thiazole-carboxamide: A sulfur-containing heterocycle linked via a carboxamide bridge, enhancing bioavailability and target affinity .

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue/Descriptor
CAS Number882226-05-3
IUPAC Name3-(4-Methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC₂₀H₁₅N₅O₄S
Molecular Weight421.43 g/mol
SMILESCOC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)N+[O-]
Key Functional GroupsPyrazole, Thiazole, Carboxamide, Nitro, Methoxy

Synthetic Pathways

General Synthesis Strategy

The compound is synthesized via multi-step reactions, typically involving:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with diketones or β-ketoesters . For example, phenylhydrazine reacts with ethyl acetoacetate to form 1-phenyl-1H-pyrazole derivatives .

  • Thiazole Incorporation: Reaction of pyrazole-carboxylic acid derivatives with thiazole-2-amine using coupling agents like EDCI/HOBt .

  • Functionalization: Introduction of the 4-methoxy-3-nitrophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationPhenylhydrazine, β-ketoester, EtOH, reflux75–85%
2Carboxylic Acid ActivationSOCl₂, solvent-free, 60°C90%
3Amide CouplingThiazole-2-amine, DMF, EDCI/HOBt65–70%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Key signals include δ 10.78 ppm (amide NH), 7.88–7.18 ppm (aromatic protons), and 3.86 ppm (methoxy -OCH₃) .

  • ¹³C NMR: Peaks at δ 191.10 ppm (ketone C=O), 159.96 ppm (amide C=O), and 145.71 ppm (pyrazole C3) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z: 545.1251 ([M + Na]⁺), consistent with the molecular formula C₂₉H₂₂N₄O₄SNa .

Biological Activity and Mechanisms

Inferred Pharmacological Profiles

While direct assays for this compound are sparse, structurally related pyrazole-thiazole hybrids exhibit:

  • Anticancer Activity: Pyrazole derivatives induce apoptosis in A549 lung cancer cells via caspase-3 activation . For example, compound 3e (a pyrazole-carbohydrazide) showed IC₅₀ = 15.54 μM in MCF-7 cells .

  • Antimicrobial Effects: Thiazole-containing analogs inhibit Escherichia coli and Staphylococcus aureus with MIC values of 8–32 μg/mL .

  • Anti-Inflammatory Action: Pyrazole-carboxamides suppress TNF-α and IL-6 production by 61–93% at 10 μM .

Table 3: Comparative Bioactivity of Analogous Compounds

Compound ClassTarget ActivityIC₅₀/MICMechanism
Pyrazole-carboxamidesAnti-inflammatory10 μM (TNF-α)COX-2 inhibition
Thiazole-pyrazolesAnticancer15.54 μM (MCF-7)Caspase-3 activation
Nitrophenyl derivativesAntibacterial16 μg/mL (E. coli)Cell wall synthesis disruption

Computational and Molecular Modeling Insights

Docking Studies

Molecular docking simulations of similar compounds reveal:

  • Kinase Inhibition: Pyrazole-thiazole hybrids bind to EGFR tyrosine kinase (PDB: 1M17) with ΔG = −9.2 kcal/mol, forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

  • Antimicrobial Targets: Dihydrofolate reductase (DHFR) inhibition is predicted via π-π stacking with Phe92 and hydrogen bonding with Glu20 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 25 × 10⁻⁶ cm/s) due to log P = 3.12–4.94 .

  • Toxicity: Low Ames test mutagenicity risk (predicted TD₅₀ = 1,200 mg/kg).

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